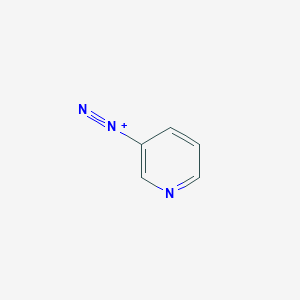

3-Pyridinediazonium

Description

Structure

2D Structure

Propriétés

Numéro CAS |

35332-74-2 |

|---|---|

Formule moléculaire |

C5H4N3+ |

Poids moléculaire |

106.11 g/mol |

Nom IUPAC |

pyridine-3-diazonium |

InChI |

InChI=1S/C5H4N3/c6-8-5-2-1-3-7-4-5/h1-4H/q+1 |

Clé InChI |

YRAXWUBIFFTPLB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CN=C1)[N+]#N |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of 3-Pyridinediazonium Chloride from 3-Aminopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-pyridinediazonium chloride from 3-aminopyridine, a critical intermediate in the development of novel heterocyclic compounds for pharmaceutical and research applications. Due to its inherent instability, this compound chloride is almost exclusively prepared and used in situ. This document details the prevalent synthesis methodologies, including the more stable tetrafluoroborate alternative, reaction kinetics, safety protocols, and applications in subsequent chemical transformations.

Introduction

This compound chloride is a highly reactive heteroaromatic diazonium salt. The diazonium group (-N₂⁺) makes it a versatile intermediate for introducing a variety of functional groups onto the pyridine ring at the 3-position through reactions such as Sandmeyer, coupling, and cyclization reactions.[1] Its utility is particularly noted in the synthesis of complex molecules in medicinal chemistry, where the pyridine scaffold is a common motif.[1] However, the low stability of this compound chloride necessitates careful control of reaction conditions and often leads to its generation immediately prior to use.[1] A more stable, isolable alternative, this compound tetrafluoroborate, is frequently prepared when isolation of the diazonium salt is required.[1]

Synthesis Methodologies

The primary method for the synthesis of this compound chloride is the diazotization of 3-aminopyridine using a nitrite source in a strong acidic medium at low temperatures. Variations of this method exist, including anhydrous conditions and the preparation of the more stable tetrafluoroborate salt.

Aqueous Diazotization for in situ Generation of this compound Chloride

This is the most common method for preparing this compound chloride for immediate use in a subsequent reaction.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound chloride.

Experimental Protocol:

A detailed protocol for the in situ generation of this compound chloride is as follows:

-

Acidification: 3-Aminopyridine is dissolved in 6–10 M hydrochloric acid. The solution is cooled to 0–5°C in an ice-salt bath to form the corresponding ammonium salt.[1]

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred 3-aminopyridine solution. The temperature must be strictly maintained below 5°C to prevent the decomposition of the highly unstable diazonium salt.[1] The reaction is typically monitored for the presence of excess nitrous acid using starch-iodide paper.

-

Immediate Use: The resulting solution containing this compound chloride is used immediately for the subsequent reaction, such as a Sandmeyer reaction.

Synthesis of the More Stable this compound Tetrafluoroborate

For applications where the diazonium salt needs to be isolated, the tetrafluoroborate salt is prepared. This salt is significantly more stable than the chloride counterpart.

Experimental Protocol:

-

Diazotization: 3-Aminopyridine (1 mol) is dissolved in 6 M hydrochloric acid (670 ml) and the solution is cooled to 0–5°C.[2][3]

-

An aqueous solution of sodium nitrite (72.45 g in 150 ml of water) is added dropwise, maintaining the temperature at 0–5°C.[2][3]

-

Precipitation: Following the diazotization, a pre-cooled aqueous solution of sodium fluoroborate (131 g in 260 ml of water) is added dropwise, again keeping the temperature at 0–5°C.[1][2][3]

-

Isolation: The mixture is stirred for an additional 30–60 minutes at 0–5°C. The resulting precipitate of this compound tetrafluoroborate is collected by suction filtration.[2][3]

-

Washing and Drying: The filter cake is washed with cold 6 M hydrochloric acid and then dried to yield the solid diazonium tetrafluoroborate.[2][3]

Anhydrous Diazotization

An alternative method involves the use of an alkyl nitrite, such as t-butyl nitrite, under substantially anhydrous conditions. This is often employed when the subsequent reaction is sensitive to water.[4]

Experimental Protocol:

-

Solution Preparation: 3-Aminopyridine is dissolved in an alcohol (e.g., 2,2,2-trifluoroethanol) in the presence of an acid like methanesulfonic acid.[1]

-

Diazotization: t-Butyl nitrite is added slowly to the solution, typically at a controlled temperature, to generate the diazonium salt in situ.[1][4]

-

Reaction: The solution containing the diazonium salt is then heated and added to a hot solution of the desired alcohol for arylation reactions.[1]

Quantitative Data

Due to the unstable nature of this compound chloride, isolated yields are rarely reported. The success of the reaction is typically determined by the yield of the subsequent product. In contrast, the more stable tetrafluoroborate salt can be isolated and quantified.

| Product | Method | Key Reagents | Temperature (°C) | Reported Yield | Reference |

| This compound Tetrafluoroborate | Aqueous Diazotization & Precipitation | 3-Aminopyridine, HCl, NaNO₂, NaBF₄ | 0–5 | >85% | [1] |

| This compound Tetrafluoroborate | Aqueous Diazotization & Precipitation | 3-Aminopyridine, HCl, NaNO₂, NaBF₄ | 0–5 | 95.3% | [2][3] |

| Pyridine-3-sulfonyl chloride (from the diazonium salt) | Subsequent reaction of the isolated tetrafluoroborate salt | This compound tetrafluoroborate, SOCl₂, CuCl | 0–5 | 90.7% | [2][3] |

| 3-Chloropyridine (from the diazonium salt) | Iron-catalyzed chlorodediazoniation | This compound tetrafluoroborate, FeCl₂, FeCl₃ | Ambient | ~95% | [4] |

Note: Spectroscopic data such as ¹H NMR and IR for this compound chloride are generally not reported in the literature due to its instability, which prevents isolation for characterization.[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the chemical transformation pathway.

Figure 2: Experimental workflow for the in situ synthesis of this compound chloride.

Figure 3: Simplified signaling pathway of the diazotization reaction.

Safety and Handling

The synthesis and use of this compound chloride require strict safety protocols due to the inherent instability of diazonium salts.

-

Thermal Instability: this compound chloride is thermally labile and can decompose, sometimes violently, upon warming. All reactions should be conducted at or below the recommended temperatures (0–5°C).

-

In Situ Generation: It is strongly recommended to generate this compound chloride in situ and use it immediately.[1] Isolation should be avoided unless it is in the form of a more stable salt like tetrafluoroborate.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coats, and gloves, should be worn at all times.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of any volatile byproducts.

-

Quenching: Any unreacted diazonium salt should be quenched before workup and disposal. This can be achieved by the addition of a compound like sulfamic acid.

Applications in Drug Development and Research

This compound chloride is a valuable precursor for a wide range of 3-substituted pyridines, many of which are of interest in drug discovery and development.

-

Sandmeyer Reaction: The diazonium group can be readily displaced by halides (Cl, Br) and cyanide (CN) using the corresponding copper(I) salts. This provides a reliable method for the synthesis of 3-halopyridines and 3-cyanopyridine, which are important building blocks in medicinal chemistry.[5]

-

Azo Coupling: It undergoes coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo dyes. Some of these compounds have been investigated for their biological activities.[1]

-

Synthesis of Heterocycles: Pyridine-containing triazines, which have shown promise in cancer therapy, can be synthesized from this compound intermediates.[1]

-

Arylation Reactions: Anhydrously generated this compound salts can be used for the arylation of alcohols.[1][4]

Conclusion

The synthesis of this compound chloride from 3-aminopyridine is a fundamental and widely used transformation in organic synthesis, particularly for the functionalization of the pyridine ring. While the instability of the chloride salt presents challenges, these can be managed through careful temperature control and in situ generation. The conversion to the more stable tetrafluoroborate salt allows for isolation and broader application. A thorough understanding of the reaction conditions, safety precautions, and subsequent applications is crucial for researchers and scientists working in drug development and chemical synthesis.

References

- 1. This compound, chloride | 35003-14-6 | Benchchem [benchchem.com]

- 2. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 3. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 4. actachemscand.org [actachemscand.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structure of 3-Pyridinediazonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinediazonium tetrafluoroborate is a heterocyclic diazonium salt that, like other aryldiazonium salts, serves as a versatile intermediate in organic synthesis. The pyridine moiety introduces unique electronic properties and potential for biological activity, making its derivatives of interest in medicinal chemistry and drug development.[1][2] However, the inherent instability of this particular compound presents significant handling challenges and necessitates a thorough understanding of its structure and properties. This guide provides a comprehensive overview of the structure, synthesis, and known characteristics of this compound tetrafluoroborate, with a strong emphasis on safety considerations.

Molecular Structure

This compound tetrafluoroborate is an ionic compound with the chemical formula C₅H₄BF₄N₃.[3] It consists of a this compound cation and a tetrafluoroborate anion ([BF₄]⁻).

The cation features a pyridine ring substituted at the 3-position with a diazonium group (–N₂⁺). The pyridine ring is an aromatic heterocycle, and the nitrogen atom within the ring influences its electronic properties. The diazonium group is characterized by a positively charged nitrogen atom triple-bonded to a terminal nitrogen atom. This functional group is a key feature, rendering the molecule highly reactive.

The tetrafluoroborate anion is a non-coordinating anion that stabilizes the diazonium cation. It has a tetrahedral geometry with a central boron atom bonded to four fluorine atoms.

Below is a two-dimensional representation of the ionic structure.

Caption: 2D structure of the this compound cation and tetrafluoroborate anion.

Synthesis

A general and widely used method for the preparation of aryldiazonium tetrafluoroborates involves the diazotization of the corresponding aniline derivative. This protocol can be adapted for the synthesis of this compound tetrafluoroborate from 3-aminopyridine.

Experimental Protocol: General Synthesis of Aryldiazonium Tetrafluoroborates

The following is a generalized procedure that can be adapted for the synthesis of this compound tetrafluoroborate. Extreme caution is advised due to the explosive nature of the product.

Materials:

-

3-Aminopyridine

-

Hydrofluoroboric acid (HBF₄, typically 48-50% in water)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Acetone

-

Diethyl ether

-

Ice-water bath

Procedure:

-

Dissolve the 3-aminopyridine in a mixture of hydrofluoroboric acid and distilled water.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture, maintaining the temperature at 0 °C.

-

Stir the resulting reaction mixture at 0 °C for a specified time (e.g., 40 minutes).

-

The precipitate of this compound tetrafluoroborate is collected by filtration.

-

The crude product can be purified by re-dissolving it in a minimal amount of cold acetone and then precipitating it by the addition of ice-cooled diethyl ether.

-

The purified salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum. It is crucial to note that the dry solid is highly unstable and prone to violent decomposition. [4][5]

Caption: Generalized workflow for the synthesis of this compound tetrafluoroborate.

Physicochemical Properties and Stability

While comprehensive experimental data for this compound tetrafluoroborate is scarce due to its instability, some key properties have been reported or can be inferred.

| Property | Value / Description |

| Molecular Formula | C₅H₄BF₄N₃ |

| Molecular Weight | 192.91 g/mol |

| Appearance | Typically a solid, though often used in situ or handled with extreme care when isolated. |

| Thermal Stability | Extremely unstable. A thermal analysis study reported a low initial decomposition temperature of 35 °C with a high decomposition enthalpy of -1044 J/g (-201.4 kJ/mol).[4][5] |

| Solubility | Expected to be soluble in polar solvents. |

Crucial Safety Note: The low decomposition temperature and high decomposition enthalpy indicate that this compound tetrafluoroborate is a highly energetic and potentially explosive material, especially when isolated in a dry state.[4][5] Extreme precautions must be taken during its synthesis, handling, and storage. Whenever possible, it is advisable to generate and use this reagent in situ to avoid its isolation.

Spectroscopic Characterization (Expected)

Specific, high-resolution spectroscopic data for isolated this compound tetrafluoroborate is not widely available. However, the expected spectroscopic features can be predicted based on the known characteristics of its constituent parts and related compounds.

| Technique | Expected Features |

| ¹H NMR | The proton signals of the pyridine ring would be expected to appear in the aromatic region (typically δ 7-9 ppm). The electron-withdrawing diazonium group would likely cause a downfield shift of the ring protons compared to unsubstituted pyridine. The coupling patterns would be consistent with a 3-substituted pyridine ring. |

| ¹³C NMR | The carbon signals for the pyridine ring would appear in the aromatic region. The carbon atom attached to the diazonium group (C-3) would be significantly deshielded. |

| ¹⁹F NMR | A signal corresponding to the [BF₄]⁻ anion would be expected. This typically appears as a sharp singlet around -150 ppm. |

| IR | A strong characteristic absorption band for the N≡N stretching vibration of the diazonium group is expected in the region of 2250-2300 cm⁻¹. Strong absorptions corresponding to the B-F stretching vibrations of the tetrafluoroborate anion are expected in the range of 1000-1100 cm⁻¹.[6] Vibrations associated with the pyridine ring would also be present. |

Reactivity and Applications in Drug Development

Aryldiazonium salts are powerful intermediates in organic synthesis, primarily due to the excellent leaving group ability of molecular nitrogen (N₂). The diazonium group can be replaced by a wide variety of nucleophiles in reactions such as the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, allowing for the introduction of various functional groups onto the aromatic ring.[7]

In the context of drug development, the 3-pyridyl moiety is a common scaffold found in numerous pharmaceuticals.[1][2] The use of this compound tetrafluoroborate allows for the synthesis of diverse 3-substituted pyridine derivatives, which can be screened for biological activity. The reactivity of the diazonium salt enables the formation of C-C, C-O, C-S, C-halogen, and other bonds, providing access to a wide range of potential drug candidates.

Caption: General reactivity pathway of this compound tetrafluoroborate.

Conclusion

This compound tetrafluoroborate is a valuable synthetic intermediate for accessing a variety of 3-substituted pyridine compounds, which are of significant interest in medicinal chemistry. Its structure is characterized by the presence of a highly reactive diazonium group on a pyridine ring, stabilized by a tetrafluoroborate counterion. However, its utility is tempered by its extreme thermal instability, which necessitates careful handling and, preferably, in situ generation and consumption. A thorough understanding of its hazardous nature is paramount for any researcher or professional working with this compound. Further research into safer, continuous flow methods for its synthesis and utilization may broaden its applicability in drug discovery and development.

References

- 1. dovepress.com [dovepress.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine-3-diazonium tetrafluoroborate | C5H4BF4N3 | CID 12673173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent applications of arene diazonium salts in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Pyridinediazonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridinediazonium salts are highly reactive chemical intermediates that play a crucial role in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Their utility stems from the excellent leaving group ability of the diazonium moiety (N₂), which can be readily displaced by a wide variety of nucleophiles. This guide provides a comprehensive overview of the physical and chemical properties of this compound salts, with a focus on their stability, solubility, and spectral characteristics. Detailed experimental protocols for their synthesis and key synthetic applications, including Sandmeyer, Suzuki-Miyaura, and Heck reactions, are presented. This document aims to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Physical Properties

The physical properties of this compound salts are significantly influenced by the nature of the counter-ion. Generally, they are crystalline solids, with their stability and solubility being key considerations for their practical use.

Stability

This compound salts are known for their inherent instability, particularly in the solid state and at elevated temperatures.[1] The chloride and acetate salts are generally less stable, while salts with larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) exhibit significantly enhanced thermal stability, allowing for their isolation and handling.[2][3]

It is crucial to note that even the more stable salts, such as this compound tetrafluoroborate, can be explosive, especially in a dry state, and should be handled with extreme caution.[2][4] For synthetic applications, these salts are often generated in situ at low temperatures (0-5 °C) and used immediately.[1]

Table 1: Thermal Stability of Representative Aryldiazonium Tetrafluoroborate Salts

| Compound | Decomposition Onset Temperature (°C) |

| Benzenediazonium tetrafluoroborate | ~115 |

| 4-Nitrobenzenediazonium tetrafluoroborate | ~140 |

| 4-Methoxybenzenediazonium tetrafluoroborate | ~120 |

| This compound tetrafluoroborate | Data not available, but expected to be in a similar range and handled with care |

Note: The data for benzenedizonium salts is provided for comparative purposes. The decomposition temperature can vary depending on the heating rate and purity of the sample.

Solubility

The solubility of this compound salts is also dependent on the counter-ion. Salts with smaller counter-ions, such as chloride, are generally soluble in water.[1] In contrast, the tetrafluoroborate salts are typically less soluble in water but show better solubility in polar organic solvents.[1]

Table 2: General Solubility of this compound Salts

| Salt | Water | Polar Aprotic Solvents (e.g., DMF, DMSO) | Alcohols (e.g., Methanol, Ethanol) | Ethers (e.g., Diethyl ether) |

| This compound chloride | Soluble | Soluble | Soluble | Insoluble |

| This compound tetrafluoroborate | Sparingly soluble | Soluble | Soluble | Insoluble |

Spectral Properties

The spectral properties of this compound salts are useful for their characterization.

Table 3: Spectral Data for Pyridinium and Diazonium Compounds

| Spectral Technique | Characteristic Features for this compound Salts (Expected) |

| UV-Vis | Absorption maxima (λmax) are expected in the UV region, typically around 250-280 nm, characteristic of the pyridinium chromophore.[5][6] |

| Infrared (IR) | Strong absorption band around 2270-2300 cm⁻¹ corresponding to the N≡N stretching vibration of the diazonium group.[7] Bands associated with the pyridinium ring vibrations are also present.[8] |

| ¹H NMR | The protons on the pyridine ring are expected to be deshielded and appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the solvent and counter-ion. |

| ¹³C NMR | The carbon atoms of the pyridine ring will appear in the aromatic region of the spectrum. The carbon atom attached to the diazonium group is expected to be significantly deshielded. |

Chemical Properties and Key Reactions

The chemistry of this compound salts is dominated by the facile displacement of the diazonium group, making them versatile intermediates in organic synthesis.

Sandmeyer Reaction

The Sandmeyer reaction is a classic method for the conversion of an arylamine to an aryl halide or cyanide via its diazonium salt, using a copper(I) salt as a catalyst.[9][10] This reaction is highly valuable for the introduction of functionalities that are otherwise difficult to install directly onto the pyridine ring.

Caption: Sandmeyer reaction of 3-aminopyridine.

Suzuki-Miyaura Coupling

This compound salts can serve as effective coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids.[11][12] This provides a powerful method for the synthesis of biaryl compounds containing a pyridine moiety.

Caption: Suzuki-Miyaura coupling of this compound salt.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[13] Aryldiazonium salts can be used in place of aryl halides as the electrophilic partner in a variation known as the Matsuda-Heck reaction.[14] This allows for the arylation of alkenes to form substituted pyridyl alkenes.

Caption: Heck reaction involving a this compound salt.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for specific substrates and scales. Extreme caution should be exercised when handling diazonium salts.

Synthesis of this compound Tetrafluoroborate

This protocol describes the preparation of the relatively stable tetrafluoroborate salt.

Caption: Workflow for synthesizing this compound tetrafluoroborate.

Procedure:

-

In a flask equipped with a magnetic stirrer and a thermometer, dissolve 3-aminopyridine in a solution of tetrafluoroboric acid (HBF₄) at room temperature.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

The precipitated this compound tetrafluoroborate is collected by vacuum filtration.

-

The solid is washed sequentially with cold water, cold ethanol, and finally cold diethyl ether.

-

The product is dried under vacuum at a low temperature and stored in a refrigerator in the dark.

Sandmeyer Reaction for the Synthesis of 3-Chloropyridine

Procedure:

-

Prepare a solution of this compound chloride in situ by dissolving 3-aminopyridine in hydrochloric acid at 0-5 °C, followed by the slow addition of an aqueous solution of sodium nitrite.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Nitrogen gas evolution should be observed. After the addition is complete, the reaction mixture is gently warmed to room temperature and then heated to 50-60 °C until gas evolution ceases.

-

The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is washed, dried, and the solvent is removed to yield 3-chloropyridine, which can be further purified by distillation or chromatography.

Suzuki-Miyaura Coupling of this compound Tetrafluoroborate

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound tetrafluoroborate, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane).

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-arylpyridine.

Heck Reaction of this compound Tetrafluoroborate

Procedure:

-

In a reaction flask, combine this compound tetrafluoroborate, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., triethylamine or sodium acetate).

-

Add a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Heat the mixture with stirring. The reaction temperature can vary depending on the reactivity of the substrates but is often in the range of 60-100 °C.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Filter the reaction mixture to remove any precipitated salts.

-

The filtrate is subjected to an aqueous workup, and the product is extracted with an organic solvent.

-

The organic extracts are combined, dried, and concentrated.

-

The resulting crude product is purified by column chromatography to afford the 3-vinylpyridine derivative.

Conclusion

This compound salts are valuable and highly reactive intermediates in organic synthesis. Their utility in forming a wide array of substituted pyridines makes them indispensable tools for chemists in academia and industry. A thorough understanding of their physical properties, particularly their stability and solubility, is paramount for their safe and effective use. The Sandmeyer, Suzuki-Miyaura, and Heck reactions are just a few examples of the powerful transformations that can be achieved using these versatile reagents. With careful handling and appropriate reaction design, this compound salts will continue to be enabling building blocks in the synthesis of complex molecules for pharmaceutical and material science applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Heck Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Pyridinediazonium as a Reactive Intermediate in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of 3-pyridinediazonium salts, covering their generation, stability, safety considerations, and synthetic applications as versatile reactive intermediates in organic chemistry.

Introduction

The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and influence on pharmacokinetic parameters make it a privileged structure in drug design.[2][3] Consequently, methods for the regioselective functionalization of the pyridine ring are of paramount importance. Among the strategies available, the use of pyridinediazonium salts as reactive intermediates offers a powerful platform for introducing a wide array of substituents.

Specifically, this compound salts, generated from the readily available 3-aminopyridine, serve as pivotal precursors for a variety of transformations. Unlike their highly unstable 2- and 4-isomers, the this compound intermediate possesses sufficient transient stability to be synthetically useful, enabling reactions that are otherwise difficult to achieve.[4] This guide details the formation, reactivity, and practical application of this critical intermediate.

Generation of this compound Salts

The standard method for generating this compound salts is the diazotization of a 3-aminopyridine precursor. This reaction involves the treatment of the amine with a nitrosating agent, typically under acidic conditions and at low temperatures to manage the intermediate's stability.

The general transformation is as follows:

-

Starting Material: A 3-aminopyridine derivative.

-

Reagents: A source of the nitrosonium ion (NO⁺), such as sodium nitrite (NaNO₂) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄), or an alkyl nitrite (e.g., tert-butyl nitrite, isopentyl nitrite) under acidic conditions.[4][5]

-

Conditions: The reaction is almost universally performed at low temperatures, typically between 0°C and 5°C, to prevent premature decomposition of the diazonium salt.[6] While aqueous conditions are common for benzenediazonium salts, anhydrous or substantially anhydrous conditions are often preferred for pyridinediazonium intermediates to improve stability and control subsequent reactions.[4]

The choice of acid and solvent can influence the stability and subsequent reactivity of the generated diazonium salt. The counter-ion also plays a critical role; for instance, tetrafluoroborate (BF₄⁻) salts are generally more stable and can sometimes be isolated, whereas chloride salts are typically used in situ.[6][7]

Caption: General workflow for the diazotization of 3-aminopyridine.

Stability and Safety Considerations

The stability of pyridinediazonium salts is a critical factor in their synthetic utility and handling. There is a marked difference in stability among the isomers:

-

Pyridine-2-diazonium salts: Generally considered very unstable and cannot be isolated. Their proximity to the ring nitrogen facilitates rapid decomposition.[4]

-

Pyridine-3-diazonium salts: These are the most stable of the isomers. While still highly reactive, they can be generated and used in situ effectively. The tetrafluoroborate salt has been isolated, but it is known to be explosive when dry and must be handled with extreme caution.[6][8]

-

Pyridine-4-diazonium salts: Also known to be unstable.[8]

Key Safety Precautions: [8]

-

Temperature Control: Maintain temperatures strictly, typically below 5°C, as decomposition is exothermic and can lead to a runaway reaction.

-

Isolation: Avoid isolating diazonium salts unless they are known to be relatively stable (e.g., some tetrafluoroborates) and only in small quantities (e.g., <0.75 mmol) with appropriate protective measures like a blast shield. Never scrape or grind the solid material.

-

Reagent Stoichiometry: Use a stoichiometric amount of the nitrosating agent. Any excess nitrous acid should be detected (e.g., with starch-iodide paper) and quenched, for example, with sulfamic acid.

-

Quenching: Always have a quench solution readily available to destroy any unreacted diazonium salt at the end of the reaction.

-

Gas Evolution: Dediazoniation reactions release a large volume of nitrogen gas (N₂). Ensure adequate venting to prevent pressure buildup.

Caption: Relative stability of pyridinediazonium salt isomers.

Reactions of the this compound Intermediate

The synthetic power of the this compound intermediate lies in the ease with which the diazonium group (-N₂⁺), an excellent leaving group, can be displaced by a wide range of nucleophiles. These reactions, collectively known as dediazoniation, provide access to a diverse array of 3-substituted pyridines.

Caption: Key synthetic pathways from the this compound intermediate.

Sandmeyer and Related Reactions

These classic reactions use copper(I) salts to catalyze the replacement of the diazonium group with halides or a cyanide group.[5]

-

Chloro- and Bromo-dediazoniation: Reaction with CuCl or CuBr introduces chlorine or bromine at the 3-position.

-

Cyano-dediazoniation: Reaction with CuCN yields 3-cyanopyridine, a valuable precursor for acids, amides, and amines.

Schiemann Reaction

To introduce fluorine, the diazonium salt is typically prepared with a tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) counter-ion. Gentle heating of this salt causes it to decompose, releasing N₂ and BF₃, and yielding the 3-fluoropyridine product.[5]

Hydroxy- and Alkoxy-dediazoniation

-

Hydrolysis: Heating the acidic solution of the diazonium salt leads to its reaction with water, producing a 3-hydroxypyridine.[5]

-

Alkoxylation: In an anhydrous alcohol solvent, the alcohol can act as both the solvent and the nucleophile, trapping the intermediate to form 3-alkoxypyridines. This is particularly effective when the diazonium salt is generated in situ using an alkyl nitrite.[4]

Modern Carbon-Carbon Bond Forming Reactions

Recent advances have expanded the scope of reactions to include the formation of C-C bonds.

-

Palladium-Catalyzed Arylation: Under palladium catalysis, this compound salts can be coupled with olefins in a Heck-type reaction.[4]

-

Pyridine-Promoted Borylation: A free-radical mechanism has been proposed for the borylation of diazonium salts using bis(pinacolato)diboron (B₂pin₂) in the presence of pyridine, yielding valuable 3-pyridylboronic esters.[9][10] These products are key building blocks for Suzuki cross-coupling reactions.

Quantitative Data Presentation

The following tables summarize representative yields for the transformation of 3-aminopyridine derivatives via a diazonium intermediate.

Table 1: Synthesis of 3-Alkoxypyridines via Diazonium Intermediates

| Starting Material | Reagents | Alcohol (Solvent) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Amino-2-chloropyridine | t-Butyl nitrite, TFA | 2,2,2-Trifluoroethanol | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | ~85% (crude) | [4] |

| 3-Aminopyridine | t-Butyl nitrite, H₂SO₄ | Ethanol | 3-Ethoxypyridine | 12.2% |[4] |

Table 2: Borylation and Iodination of Diazonium Salts

| Diazonium Salt | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate | B₂pin₂, Pyridine | 4-(Pentafluorosulfanyl)phenylboronic acid pinacol ester | 82% | [9] |

| 3-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate | B₂pin₂, Pyridine | 3-(Pentafluorosulfanyl)phenylboronic acid pinacol ester | 84% | [9] |

| 4-Nitrobenzenediazonium tetrafluoroborate | I₂, Pyridine | 4-Iodonitrobenzene | 88% |[9] |

(Note: Data for pyridine-based substrates in borylation/iodination reactions is limited in the provided search results, so analogous aryldiazonium data is presented to illustrate the reaction's efficiency.)

Experimental Protocols

Protocol 1: In Situ Generation and Reaction of a this compound Salt with an Alcohol

This procedure is adapted from the synthesis of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine.[4]

-

Reactor Setup: Charge a reactor vessel with 3-amino-2-chloropyridine (1.0 eq), 2,2,2-trifluoroethanol (~7 eq), and trifluoroacetic acid (~1.5 eq).

-

Cooling: Cool the solution to a temperature range of 0°C to 5°C using an ice bath.

-

Diazotization: Add t-butyl nitrite (1.1 eq) drop-wise to the vessel, ensuring the temperature is maintained between 0°C and 5°C. Stir for several minutes to allow for the formation of the diazonium salt.

-

Dediazoniation: In a separate reactor vessel, heat a larger volume of 2,2,2-trifluoroethanol (~10 eq) to 55°C.

-

Addition: Transfer the cold diazonium salt solution drop-wise to the hot alcohol. An exotherm may be observed (e.g., a rise to 70°C). Nitrogen gas evolution will be vigorous.

-

Workup: After the addition is complete, the reaction is typically subjected to an appropriate aqueous workup and extraction, followed by purification (e.g., chromatography or distillation) to isolate the final 3-alkoxypyridine product.

Protocol 2: General Procedure for a Sandmeyer Reaction (e.g., Bromination)

This is a generalized protocol for a typical Sandmeyer reaction.

-

Diazotization: In a flask, dissolve 3-aminopyridine (1.0 eq) in an aqueous solution of HBr (e.g., 48%, ~3.0 eq). Cool the mixture to 0°C in an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) drop-wise, keeping the temperature below 5°C. Stir for 20-30 minutes at this temperature.

-

Copper(I) Catalyst: In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in HBr.

-

Dediazoniation: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous bubbling (N₂ evolution) will occur. The reaction may need to be warmed gently to room temperature or slightly above to ensure completion.

-

Workup: Once gas evolution ceases, the reaction mixture is typically made basic, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried, and concentrated. The crude product is then purified by chromatography or distillation to yield 3-bromopyridine.

Applications in Industry and Drug Development

The functionalization of pyridines is crucial for the synthesis of agrochemicals and pharmaceuticals. The chemistry of this compound is directly applied in the production of intermediates for compounds like pyridylsulfonylurea herbicides.[4]

In drug development, the reactions described provide medicinal chemists with reliable methods to access novel 3-substituted pyridine analogues for structure-activity relationship (SAR) studies. The ability to introduce halogens, hydroxyl groups, and cyano groups, or to form C-C bonds, allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing potency, selectivity, and metabolic stability.[2][11] The pyridine ring is a key component in drugs for a vast range of therapies, including cancer, HIV/AIDS, tuberculosis, and arthritis, underscoring the importance of versatile synthetic intermediates like this compound.[1]

References

- 1. dovepress.com [dovepress.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects in 3-Pyridinediazonium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic effects of the 3-pyridinediazonium cation, a reactive intermediate with significant implications in synthetic chemistry and drug discovery. The strategic placement of the diazonium group at the 3-position of the pyridine ring results in a unique interplay of inductive and resonance effects, profoundly influencing its stability, reactivity, and spectroscopic properties. This document details its synthesis, key reactions, and the underlying electronic principles, supported by quantitative data and detailed experimental protocols.

Electronic Structure and Properties

The this compound cation is characterized by the potent electron-withdrawing nature of both the diazonium group (-N₂⁺) and the protonated pyridine ring. The positive charge on the diazonium group is delocalized through resonance and strong inductive effects, which are further modulated by the nitrogen atom in the pyridine ring.

Resonance and Inductive Effects:

The diazonium group is one of the most powerful electron-withdrawing groups known. Its effect on the pyridine ring is a combination of a strong negative inductive effect (-I) and a complex resonance effect. In the 3-position, the diazonium group cannot directly delocalize the positive charge onto the pyridine nitrogen through a simple resonance structure, unlike in the 2- and 4-positions. However, it strongly polarizes the π-system of the ring.

The pyridine nitrogen itself, when protonated or engaged in strong electron withdrawal, acts as a powerful electron sink. This pyridinium-like character significantly influences the overall electron distribution. The combination of these effects leads to a highly electron-deficient aromatic ring, making it susceptible to nucleophilic attack under certain conditions, but more importantly, it dictates the reactivity of the diazonium group itself.

Quantitative Electronic Parameters:

To quantify the electronic influence of the pyridyl and related substituents, Hammett constants are employed. These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent Group | Hammett Constant (σ) | Reference |

| 3-Pyridyl | σm = 0.23 | |

| 3-Pyridinium | σm = 2.10 | |

| Diazonium (-N₂⁺) | σp = 1.7, σm = 1.8 ± 0.5 |

Note: The Hammett constants for the diazonium group are for substitution on a benzene ring but provide a strong indication of its powerful electron-withdrawing capacity.

Synthesis of this compound Salts

The synthesis of this compound salts is typically achieved through the diazotization of 3-aminopyridine. For enhanced stability, particularly for isolation, the tetrafluoroborate salt is the preferred form.

Logical Workflow for Synthesis

Caption: Synthesis of this compound Tetrafluoroborate.

Experimental Protocol: Synthesis of this compound Tetrafluoroborate

This protocol is adapted from general procedures for the synthesis of aryldiazonium tetrafluoroborates and should be performed with caution due to the potential instability of diazonium salts.

Materials:

-

3-Aminopyridine

-

Tetrafluoroboric acid (HBF₄, 50% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Acetone

-

Diethyl ether

-

Distilled water

Procedure:

-

In a flask, dissolve 10 mmol of 3-aminopyridine in a mixture of 3.4 mL of 50% tetrafluoroboric acid and 4 mL of distilled water.

-

Cool the mixture to 0 °C in an ice-water bath with constant stirring.

-

Prepare a solution of 10 mmol of sodium nitrite in 1.5 mL of distilled water and cool it to 0 °C.

-

Add the sodium nitrite solution dropwise to the 3-aminopyridine solution, maintaining the temperature at 0 °C.

-

Stir the resulting reaction mixture for 40 minutes at 0 °C. A precipitate of this compound tetrafluoroborate should form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with small portions of ice-cold diethyl ether.

-

Dry the product under vacuum. For purification, the crude product can be re-dissolved in a minimum amount of cold acetone and precipitated by the addition of ice-cold diethyl ether.

Spectroscopic Characterization

| Spectroscopic Technique | Characteristic Feature | Predicted Value/Range | Reference |

| ¹H NMR | Deshielding of protons adjacent to the diazonium group. | δ ≈ 8.5–9.0 ppm | |

| ¹³C NMR | Carbon attached to the diazonium group. | δ ≈ 102-123 ppm | |

| ¹⁵N NMR | Chemical shifts of the two nitrogen atoms in the diazonium group. | Downfield shifts relative to diazomethane. | |

| FTIR Spectroscopy | N≡N stretching vibration. | 2200–2300 cm⁻¹ | |

| Raman Spectroscopy | N≡N stretching vibration. | 2285–2305 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* transitions of the aromatic system. | One band around 250 nm and a shoulder near 280 nm (in dichloromethane for a similar pyridinium salt). |

Key Reactions and Mechanisms

The highly reactive nature of the this compound cation makes it a versatile intermediate for the synthesis of a wide range of 3-substituted pyridine derivatives. Key reactions include the Sandmeyer, Gomberg-Bachmann, and azo coupling reactions.

Sandmeyer Reaction

The Sandmeyer reaction allows for the substitution of the diazonium group with a variety of nucleophiles, catalyzed by copper(I) salts. This reaction proceeds via a radical mechanism.

Caption: General workflow of the Sandmeyer reaction.

This is a general protocol and may require optimization for the specific substrate.

Materials:

-

This compound tetrafluoroborate

-

Copper(I) chloride (CuCl)

-

Concentrated hydrochloric acid (HCl)

-

Acetonitrile

Procedure:

-

In a reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

In a separate vessel, dissolve the this compound tetrafluoroborate in acetonitrile.

-

Slowly add the diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Nitrogen evolution should be observed. The reaction may require gentle heating to go to completion.

-

After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude 3-chloropyridine, which can be purified by distillation or chromatography.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that proceeds via a radical mechanism, typically in the presence of a base. This reaction can be used to synthesize 3-arylpyridines, although yields can be modest due to side reactions.

A Technical Guide to the Discovery and History of Heterocyclic Diazonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of heterocyclic diazonium salts, from the initial synthesis of their aromatic counterparts to the development and characterization of the diverse range of heterocyclic analogues known today. This document details key historical milestones, the evolution of structural understanding, experimental protocols for their synthesis, and quantitative data on their formation.

The Dawn of Diazonium Chemistry: Peter Griess and Aromatic Diazonium Salts

The journey into diazonium salt chemistry began in 1858 when German industrial chemist Johann Peter Griess first reported the formation of a new class of compounds.[1] While working at the University of Marburg under Hermann Kolbe, Griess discovered that treating aromatic amines with nitrous acid in the presence of a mineral acid produced what are now known as diazonium salts.[1][2][3] This process, termed "diazotization," was a landmark discovery, particularly for the burgeoning synthetic dye industry.[3] These new compounds, containing a unique R−N⁺≡N functional group, proved to be highly versatile intermediates.[2] Their ability to react with electron-rich aromatic compounds, such as phenols and anilines, in what are called "azo coupling" reactions, led to the creation of a vast array of brightly colored azo dyes.[2][4][5] This discovery is often hailed as one of the single greatest advances in the history of the dyestuffs industry.[3]

Unraveling the Structure: From Covalent Theories to an Ionic Salt

Despite their immediate utility, the true structure of diazonium salts remained a subject of debate for several decades. Griess initially proposed a structure where the two nitrogen atoms replaced two hydrogen atoms on the aromatic ring. Later, in 1866, August Kekulé suggested that only one nitrogen atom was directly bonded to the aryl group. It was not until 1869 that Christian Wilhelm Blomstrand proposed the correct, salt-like structure, [R−N⁺≡N]X⁻, which is accepted today. This ionic structure, featuring a linear C−N⁺≡N linkage, was eventually confirmed by X-ray crystallography and was generally accepted by 1895.[2]

Figure 1: A brief timeline of key milestones in diazonium salt history.

The Advent of Heterocyclic Diazonium Salts

While the chemistry of carbocyclic aromatic diazonium salts flourished, the diazotization of primary heterocyclic amines presented greater challenges.[6] The electron-withdrawing nature of many heteroaromatic rings and the potential for the ring nitrogen to be protonated can complicate the reaction.[6] In general, aliphatic primary amines form highly unstable diazonium intermediates that rapidly decompose, and early work showed that many heterocyclic diazonium salts shared this instability.[7][8]

Systematic investigation into the diazotization of heterocyclic amines, such as aminopyridines and aminopyrazoles, gained momentum in the mid-20th century.[9][10] Researchers found that the stability of heterocyclic diazonium salts was highly dependent on the nature of the heterocyclic ring, the position of the amino group, and the reaction conditions.[11][12] For instance, diazonium ions derived from 2- and 4-aminopyridine could be formed in dilute mineral acid but were found to hydrolyze rapidly.[9] However, subsequent work led to the synthesis of exceptionally stable heterocyclic diazonium salts, such as those derived from indolizine, quinolizine, and pyrrolothiazole, which could be isolated as solids and were stable in solution.[13]

Synthesis and Experimental Protocols

The fundamental reaction for generating diazonium salts, whether aromatic or heterocyclic, remains the diazotization of a primary amine.

General Experimental Protocol: Diazotization of a Heterocyclic Amine

This protocol describes a generalized procedure for the synthesis of a heterocyclic diazonium salt, which is typically used immediately in a subsequent reaction (e.g., azo coupling).

-

Dissolution: The primary heterocyclic amine (1.0 eq) is dissolved or suspended in a mineral acid (e.g., hydrochloric acid, sulfuric acid). The mixture is cooled to a temperature between 0–5 °C in an ice-water or ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the resulting diazonium salt.[14]

-

Nitrite Addition: A solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in a minimal amount of cold water is prepared. This solution is added dropwise to the cold amine-acid mixture with vigorous stirring. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

-

Reaction: The reaction mixture is stirred at 0–5 °C for a period of 30–60 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a clear solution.

-

In Situ Use: The resulting cold diazonium salt solution is used directly in the next synthetic step without isolation. For example, it can be added to a cold, alkaline solution of a coupling partner (e.g., β-naphthol) to form an azo dye.[15]

Figure 2: A typical workflow for the synthesis and reaction of a heterocyclic diazonium salt.

Quantitative Analysis of Diazotization Reactions

The efficiency of diazotization and subsequent reactions can be influenced by factors such as the structure of the amine, acid concentration, and temperature. The following table summarizes data from the literature on the diazotization of 5-aminopyrazole-4-carbonitriles, which, depending on the conditions and substituents, can lead to stable pyrazolo[3,4-d][1][2][16]triazin-4-ones.

Table 1: Yields of Products in the Diazotization of 5-Aminopyrazole-4-carbonitriles

| Starting Amine (Substituent on N-1) | Reaction Conditions | Product (Pyrazolotriazinone) Yield (%) |

| Phenyl | HCl / H₂O, NaNO₂, 24h | 77.0 |

| p-Fluorophenyl | HCl / H₂O, NaNO₂, 24h | 80.0 |

| Benzyl | HCl / H₂O, NaNO₂, 24h | 50.0 |

| tert-Butyl | HCl / H₂O, NaNO₂, 24h | 47.0 |

Data adapted from Moyano, E. L., et al. (2008). New Application of Heterocyclic Diazonium Salts: Synthesis of New Pyrazolo[3,4-d][1][2][16]triazin-4-ones. European Journal of Organic Chemistry.

Reaction Mechanisms and Pathways

The mechanism of diazotization begins with the formation of the active nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid in a strongly acidic medium.[17] This electrophile is then attacked by the nucleophilic nitrogen atom of the primary amine.

The key steps are as follows:[17][18]

-

Formation of Nitrosonium Ion: Nitrous acid (generated in situ from NaNO₂ and acid) is protonated by the excess mineral acid. Subsequent loss of a water molecule yields the electrophilic nitrosonium ion.

-

N-Nitrosation: The primary amine attacks the nitrosonium ion, forming an N-nitrosammonium ion.

-

Deprotonation: A water molecule removes a proton from the nitrogen, yielding an N-nitrosamine intermediate.

-

Tautomerization: The N-nitrosamine undergoes a proton-catalyzed tautomerization to a diazohydroxide.

-

Dehydration: Protonation of the hydroxyl group followed by the elimination of a water molecule generates the final diazonium cation.

Figure 3: The stepwise mechanism for the conversion of a primary amine to a diazonium ion.

Conclusion

From their serendipitous discovery in 1858 to their current role as sophisticated synthetic intermediates, diazonium salts have had a profound impact on organic chemistry. The extension of this chemistry from simple aromatic systems to complex heterocycles has opened new avenues for the synthesis of novel materials, dyes, and pharmacologically active compounds. Understanding the history, stability, and reaction mechanisms of heterocyclic diazonium salts is crucial for researchers aiming to harness their synthetic potential in drug discovery and materials science.

References

- 1. Peter Griess - Wikipedia [en.wikipedia.org]

- 2. Diazonium compound - Wikipedia [en.wikipedia.org]

- 3. brookstonbeerbulletin.com [brookstonbeerbulletin.com]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diazotisation [organic-chemistry.org]

- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. byjus.com [byjus.com]

- 15. CK12-Foundation [flexbooks.ck12.org]

- 16. researchgate.net [researchgate.net]

- 17. byjus.com [byjus.com]

- 18. youtube.com [youtube.com]

Theoretical and Computational Insights into the 3-Pyridinediazonium Ion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-pyridinediazonium cation is a highly reactive intermediate that serves as a crucial building block in organic synthesis. As a member of the heteroaromatic diazonium salt family, it is instrumental in the preparation of a wide array of 3-substituted pyridine derivatives. These derivatives are prevalent scaffolds in medicinal chemistry and drug discovery, appearing in numerous therapeutic agents.[1][2] The inherent instability of the this compound ion necessitates careful handling and often in situ generation, making a thorough understanding of its electronic structure, stability, and reactivity paramount for designing efficient and safe synthetic protocols.[3][4]

This technical guide provides an in-depth exploration of the this compound cation through the lens of theoretical and computational chemistry, complemented by established experimental protocols and reactivity data. It aims to equip researchers with the foundational knowledge required to effectively utilize this versatile synthetic intermediate.

Part 1: Theoretical and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the transient nature of species like the this compound ion. These methods provide deep insights into molecular geometry, electronic properties, and reactivity, which are often challenging to determine experimentally.

Computational Methodology

The study of diazonium ions typically employs DFT methods due to their balance of computational cost and accuracy. A common and effective approach involves the B3LYP functional with a double-zeta basis set augmented with polarization functions, such as 6-311G**.[5] This level of theory is well-suited for calculating key properties including optimized geometries, molecular orbital energies, and vibrational frequencies.

Electronic Structure and Molecular Properties

While specific computational studies on the parent this compound cation are not extensively published, valuable insights can be drawn from detailed analyses of closely related structures, such as the diazonium ion metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKDI). The core 3-pyridyl-diazonium moiety in this carcinogenic compound provides a reliable proxy for understanding the fundamental electronic features of the parent ion.

Computational analyses reveal a planar pyridine ring with the diazonium group exhibiting a nearly linear C-N-N arrangement. The positive charge is not localized solely on the terminal nitrogen but is delocalized across the diazonium group and into the pyridine ring, particularly at the ortho and para positions relative to the diazonium substituent.[6]

Table 1: Calculated Geometric and Electronic Properties (Representative Data) Data presented is based on analogues like the NNK diazonium ion (B3LYP/6-311G) as a proxy to illustrate typical values for the 3-pyridyldiazonium moiety.

| Parameter | Value | Description |

| Bond Lengths (Å) | ||

| C3-N(α) | ~1.42 | Bond connecting pyridine ring to the diazonium group. |

| N(α)-N(β) | ~1.09 | The nitrogen-nitrogen triple bond of the diazonium group. |

| Bond Angle (°) | ||

| C3-N(α)-N(β) | ~178° | Shows the near-linear geometry of the diazonium group. |

| Electronic Properties | ||

| HOMO Energy | ~ -8.5 eV | Highest Occupied Molecular Orbital energy. |

| LUMO Energy | ~ -5.0 eV | Lowest Unoccupied Molecular Orbital energy. |

| HOMO-LUMO Gap | ~ 3.5 eV | Energy gap indicating kinetic stability. |

| NPA Charges (e) | ||

| N(α) | ~ +0.15 | Charge on the nitrogen atom attached to the pyridine ring. |

| N(β) | ~ +0.30 | Charge on the terminal nitrogen atom, a primary electrophilic site. |

Source: Adapted from theoretical studies on related diazonium ions.

Reactivity Analysis

Computational models are crucial for predicting the reactivity of the this compound ion. The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution, highlighting electron-rich (red) and electron-deficient (blue) regions. For the this compound cation, the most electron-deficient region is concentrated around the terminal nitrogen atom, confirming it as the primary site for nucleophilic attack.

Furthermore, reactivity indices derived from DFT, such as Fukui functions, can quantify the susceptibility of atomic sites to nucleophilic or electrophilic attack. These calculations consistently identify the terminal nitrogen as a significant site of electrophilicity, guiding its application in synthesis.[7]

Part 2: Experimental Synthesis and Handling

The generation and subsequent reaction of this compound are typically performed as a one-pot or flow synthesis due to the salt's instability.[8] The tetrafluoroborate salt is often preferred as it can sometimes be isolated as a solid, although it remains highly unstable.[9]

Experimental Protocol: Synthesis of this compound Tetrafluoroborate

This protocol describes the in situ generation of this compound from 3-aminopyridine, followed by precipitation as its tetrafluoroborate salt.

Materials:

-

3-Aminopyridine

-

Tetrafluoroboric acid (HBF₄, ~48-50% in H₂O)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ethanol (cold)

-

Ice-salt bath

-

Magnetic stirrer and stir bar

-

Beaker or round-bottom flask

Procedure:

-

Acidification: In a beaker, dissolve 3-aminopyridine (1.0 eq) in a solution of tetrafluoroboric acid (2.1 eq) and water, maintaining the temperature at 0-5 °C using an ice-salt bath. Stir until a homogeneous solution is formed.

-

Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (1.05-1.1 eq). Add this solution dropwise to the stirred amine-acid mixture. Crucially, the temperature must be maintained below 5 °C throughout the addition to prevent decomposition and side reactions.[10][11]

-

Precipitation: Upon complete addition of the nitrite solution, the this compound tetrafluoroborate salt may precipitate as a solid. Continue stirring the cold slurry for an additional 30 minutes.

-

Isolation (Use with Extreme Caution): The solid can be collected by filtration. The residue should be washed with cold ethanol and then diethyl ether. The isolated salt must not be allowed to dry completely, as it is known to decompose violently. [4] It should be used immediately in the subsequent reaction step.

Stability and Safe Handling

The stability of diazonium salts is a critical consideration. Heterocyclic diazonium salts, particularly those with the diazonium group adjacent to the heteroatom (e.g., pyridine-2-diazonium), are known to be less stable.[12] While the this compound isomer is more stable than the 2- or 4-isomers, it remains a hazardous material.

Table 2: Stability and Handling of this compound Salts

| Aspect | Description | Reference |

| Thermal Stability | Highly unstable at temperatures above 5-10 °C in solution. | [6] |

| Solid State | The isolated tetrafluoroborate salt decomposes spontaneously and violently upon drying. | [4] |

| Safe Handling | Always handle in solution at low temperatures (0-5 °C). Never store as an isolated solid. Use behind a blast shield if isolation is attempted. | [4] |

| Controlled Decomposition | Smooth thermal decomposition to 3-fluoropyridine can be achieved at 15-20 °C by dampening the salt with high-boiling petroleum ether. | [4] |

Key Synthetic Transformations

The utility of the this compound ion lies in its ability to be converted into a wide range of functional groups through dediazoniation reactions, where the -N₂⁺ group is displaced and released as nitrogen gas.

Part 3: Applications in Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its overall favorable physicochemical properties. Consequently, synthetic routes to novel 3-substituted pyridines are of high interest to drug development professionals.

The diazotization of 3-aminopyridine provides a versatile entry point to functionalities that are difficult to introduce by other means. For instance, the Sandmeyer and Balz-Schiemann reactions allow for the regioselective installation of halogens and cyano groups, which are key components in many pharmacologically active molecules.

Computational studies of the this compound intermediate aid this process by:

-

Predicting Reactivity: Understanding the electronic structure helps predict the outcomes of reactions and potential side products.

-

Optimizing Conditions: Theoretical calculations can help rationalize how reaction conditions (e.g., solvent, pH) might influence the stability and reactivity of the diazonium ion.

-

Informing Safety: By quantifying the energetics of decomposition pathways, computational models can contribute to a more robust safety assessment for scaling up reactions involving this hazardous intermediate.

Conclusion

The this compound cation, despite its inherent instability, is a powerful and indispensable intermediate in organic synthesis. Theoretical and computational studies provide a critical framework for understanding its structure, properties, and reactivity. By combining these computational insights with established experimental protocols, researchers can safely and effectively harness the synthetic potential of this cation to access novel 3-substituted pyridines, thereby accelerating the discovery and development of new therapeutic agents. Future computational work, including dynamic simulations and explicit solvent models, will further refine our understanding and predictive power, enabling even more precise control over its complex chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. NP3 MS Workflow: An Open-Source Software System to Empower Natural Product-Based Drug Discovery Using Untargeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 11. This compound, chloride | 35003-14-6 | Benchchem [benchchem.com]

- 12. dspace.tnpu.edu.ua [dspace.tnpu.edu.ua]

introduction to the reactivity of pyridinediazonium ions

An In-depth Technical Guide to the Reactivity of Pyridinediazonium Ions

Abstract

Pyridinediazonium ions are highly reactive chemical intermediates that serve as versatile precursors in the synthesis of a wide array of substituted pyridine derivatives. Their unique reactivity, stemming from the excellent leaving group ability of molecular nitrogen, allows for the introduction of a diverse range of functional groups onto the pyridine ring through various reaction pathways. This guide provides a comprehensive overview of the preparation, stability, and characteristic reactions of pyridinediazonium ions, including dediazoniation, Sandmeyer-type reactions, and azo coupling. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers, chemists, and professionals in drug development and materials science.

Introduction

The chemistry of diazonium salts is a cornerstone of aromatic chemistry, and pyridinediazonium ions extend this utility to the heteroaromatic realm. While their reactivity is analogous to that of arenediazonium ions, the presence of the nitrogen heteroatom in the pyridine ring introduces unique electronic effects that influence their stability and reaction pathways.[1] The proximity of the diazo group to the ring nitrogen, particularly in the 2-position, can decrease stability by delocalizing the positive charge.[2] Despite challenges related to their stability, pyridinediazonium salts are invaluable for synthesizing pyridine derivatives with substitution patterns that are difficult to achieve through other methods.[3][4]

Preparation of Pyridinediazonium Ions

The standard method for preparing pyridinediazonium ions is the diazotization of the corresponding aminopyridine. This reaction involves treating the primary aminopyridine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to prevent premature decomposition of the diazonium salt.

Alternatively, for syntheses in non-aqueous conditions, alkyl nitrites such as t-butyl nitrite or isopentyl nitrite can be used in the presence of an acid.[1] The choice of counter-ion is critical; while chloride salts are common, tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salts are often prepared for enhanced stability, allowing them to be isolated as crystalline solids in some cases.[5]

General Experimental Protocol: Preparation of Pyridine-2-diazonium Chloride Solution

Caution: Pyridinediazonium salts can be unstable and potentially explosive, especially when isolated in a dry state.[5] These reactions should be performed behind a blast shield with appropriate personal protective equipment. It is recommended to use the generated diazonium salt solution immediately in the subsequent reaction step.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is placed in an ice-salt bath.

-

Amine Dissolution: 2-Aminopyridine (1.0 eq) is dissolved in concentrated hydrochloric acid (e.g., 3-4 mL per gram of amine). The mixture is stirred and cooled until the internal temperature reaches 0–5 °C.

-

Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (1.05 eq) is added dropwise via the dropping funnel. The rate of addition is carefully controlled to maintain the internal temperature below 5 °C. The evolution of nitrogen gas (N₂) indicates decomposition, and the temperature must be strictly managed.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 15–30 minutes at 0–5 °C. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess) and quenched with a small amount of urea or sulfamic acid if necessary.[5]

-

Usage: The resulting cold solution of pyridine-2-diazonium chloride is used immediately for subsequent transformations.

Stability and Handling

Pyridinediazonium ions are notoriously unstable. The 2- and 4-isomers are particularly sensitive due to the electronic influence of the ring nitrogen.[5] The stability is significantly influenced by the counter-ion, with tetrafluoroborate salts being more thermally stable than their chloride counterparts.[5][6] Even so, caution is advised, and thermal analysis is recommended before scaling up any new preparation.[5]

Key Safety Recommendations:

-

Always work at low temperatures (0–5 °C) during preparation and subsequent reactions.

-

Avoid isolating diazonium salts unless absolutely necessary and only as more stable derivatives like tetrafluoroborates.[5]

-

Never allow the diazonium salt to dry out, as this significantly increases the risk of explosive decomposition.[5]

-

Use the generated diazonium salt solution immediately in a "one-pot" procedure whenever possible.[1]

-

Quench any residual diazonium salt before workup.

Reactivity and Mechanistic Pathways

The reactivity of pyridinediazonium ions is dominated by the facile loss of dinitrogen (N₂), a highly stable molecule, which drives the reactions forward. This dediazoniation can proceed through two primary mechanistic pathways: a heterolytic pathway forming a highly reactive pyridyl cation, or a homolytic pathway generating a pyridyl radical. The predominant pathway is influenced by the reaction conditions and the presence of catalysts, such as copper salts.[4]

Key Reactions and Applications

Dediazoniation Reactions

In the absence of specific reagents, warming an aqueous solution of a pyridinediazonium salt leads to a dediazoniation reaction where the diazonium group is replaced by a hydroxyl group, yielding the corresponding hydroxypyridine (pyridinol).[7] The reaction proceeds through the formation of a pyridyl cation, which is then captured by water.[8][9]

Sandmeyer and Sandmeyer-Type Reactions

The Sandmeyer reaction is one of the most important transformations of diazonium salts, enabling the introduction of halides (Cl, Br) and pseudohalides (CN).[10][11] The reaction is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, CuCN) and proceeds via a radical mechanism.[10] This method is highly effective for producing halopyridines and cyanopyridines.

The yields of Sandmeyer-type reactions can be moderate, often competing with other processes. For example, the copper-catalyzed reaction of pyridine-2-diazonium salts with unsaturated amides can lead to a mixture of products.

| Reaction Type | Diazonium Salt | Reagent/Catalyst | Product Type | Yield (%) | Citation |

| Chlorohetarylation | Pyridine-2-diazonium chloride | Acrylamide / Cu(II) chloride | Chlorohetarylation Product | 29 - 48 | [2] |

| Thiocyanatohetarylation | Pyridine-2-diazonium tetrafluoroborate | Potassium thiocyanate | Thiocyanatohetarylation Product | 29 - 48 | [2] |

| Side Reaction | Pyridine-2-diazonium salt | - | 2-Chloro/Thiocyanatopyridine | 30 - 35 | [2] |

-

Diazotization: A solution of pyridine-2-diazonium chloride is prepared from 2-aminopyridine as described in section 2.1 and kept cold.

-

Catalyst Preparation: In a separate flask, copper(I) chloride (1.1 eq) is dissolved in concentrated hydrochloric acid (e.g., 5-6 mL per gram of CuCl). The solution is heated gently if necessary to dissolve and then cooled to 0–5 °C.

-

Sandmeyer Reaction: The cold diazonium salt solution is added slowly in portions to the cold, stirred solution of copper(I) chloride. Vigorous evolution of nitrogen gas is observed. The rate of addition should be controlled to keep the reaction from becoming too vigorous.

-

Reaction Completion & Workup: After the addition is complete, the mixture is allowed to warm to room temperature and then heated gently (e.g., 50–60 °C) for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

-

Isolation: The reaction mixture is cooled, and the product is typically isolated by steam distillation or solvent extraction followed by distillation.

Azo Coupling Reactions